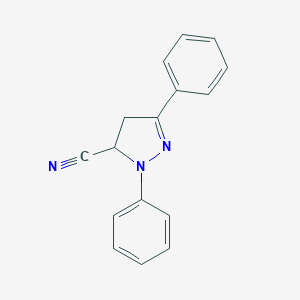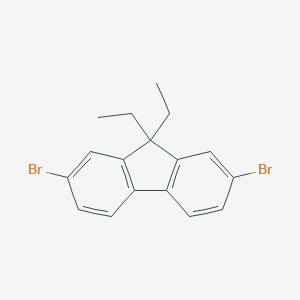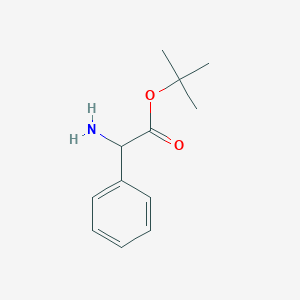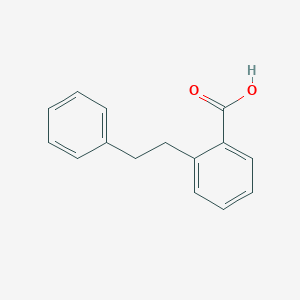
5-Hydrazinylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydrazinylquinoline is an organic compound with the chemical formula C9H8N4 . It is a colorless to slightly yellow solid .
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years. Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .
Molecular Structure Analysis
This compound has a molecular formula of CHN, an average mass of 159.188 Da, and a monoisotopic mass of 159.079651 Da . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be employed in various transformations .
Chemical Reactions Analysis
The five basic types of chemical reactions are combination, decomposition, single-replacement, double-replacement, and combustion . Analyzing the reactants and products of a given reaction will allow you to place it into one of these categories .
Applications De Recherche Scientifique
5-Hydrazinylquinoline : Applications de recherche scientifique
Études métabolomiques : En tant qu'agent de dérivatisation, il peut être utilisé dans les études métabolomiques basées sur la LC-MS pour étudier les changements métaboliques, tels que ceux qui surviennent dans l'acidocétose diabétique .
Recherche sur l'activité antimicrobienne : Les propriétés antimicrobiennes des dérivés de la quinoléine en font des candidats pour le développement de nouveaux agents antimicrobiens qui pourraient être efficaces contre les souches résistantes de bactéries et d'autres agents pathogènes .
Modélisation in silico : La 5-hydrazinylquinoléine pourrait être utilisée dans des études de calcul, telles que l'amarrage moléculaire inverse, pour prédire les interactions avec les cibles biologiques et comprendre le comportement mécanistique des petites molécules .
Safety and Hazards
When handling 5-Hydrazinylquinoline, it’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mécanisme D'action
Target of Action
5-Hydrazinylquinoline is a quinoline-based compound that has been studied for its potential antitubercular activities . The primary target of this compound is Mycobacterium tuberculosis enoyl reductase (INHA) , an enzyme crucial for the survival of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). INHA is involved in the synthesis of mycolic acids, which are key components of the bacterial cell wall and contribute to the bacteria’s resistance to many antibiotics.
Mode of Action
It is believed to interact with its target, inha, inhibiting its function and thereby disrupting the synthesis of mycolic acids . This disruption weakens the bacterial cell wall, making the bacteria more susceptible to the immune system and other drugs.
Biochemical Pathways
The inhibition of INHA affects the fatty acid synthesis II (FAS-II) pathway, which is responsible for the elongation of mycolic acids . The downstream effects of this disruption can lead to the death of the bacteria, as the integrity of the cell wall is compromised.
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, have been predicted using QikProp software . .
Result of Action
The result of this compound’s action is the inhibition of mycolic acid synthesis, leading to a weakened bacterial cell wall and potentially the death of the Mycobacterium tuberculosis bacteria . This could result in the alleviation of TB symptoms and the clearance of the infection.
Analyse Biochimique
Biochemical Properties
It is known that quinones, a class of compounds related to 5-Hydrazinylquinoline, are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules, but specific interactions need to be further investigated.
Cellular Effects
Given its structural similarity to quinones, it may influence cell function through its redox properties
Molecular Mechanism
As a quinone-related compound, it may exert its effects at the molecular level through redox cycling and binding interactions with biomolecules
Propriétés
IUPAC Name |
quinolin-5-ylhydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-12-9-5-1-4-8-7(9)3-2-6-11-8/h1-6,12H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKWEHGEHPCODG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30409461 |
Source


|
| Record name | 5-hydrazinylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15793-79-0 |
Source


|
| Record name | 5-hydrazinylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
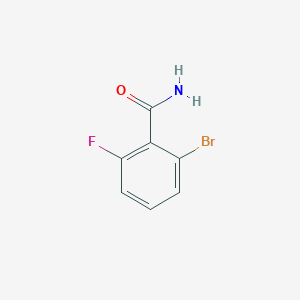
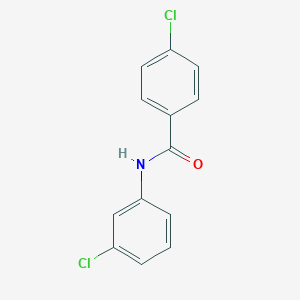
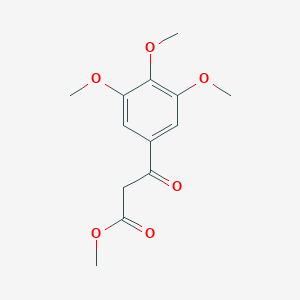
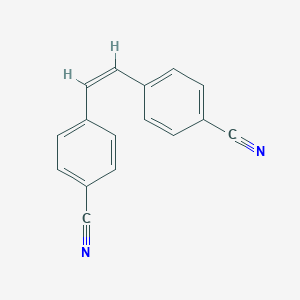
![N,N-dimethyl-1-[(2S)-piperidin-2-yl]methanamine](/img/structure/B177166.png)

